molecular formula C20H20F3NO3S B2460456 N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide CAS No. 1797956-99-0

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide

Cat. No.: B2460456
CAS No.: 1797956-99-0
M. Wt: 411.44
InChI Key: SOLYDYRPQNXMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(Phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide (CAS 1797956-99-0) is a synthetic organic compound with a molecular formula of C20H20F3NO3S and a molecular weight of 411.44 g/mol. This benzamide derivative features a tetrahydropyran (oxane) core scaffold, which is substituted at the 4-position with both a phenylsulfanyl group and an aminomethyl linker that connects to the 4-(trifluoromethoxy)benzamide moiety . The integration of the trifluoromethoxy group on the benzamide ring is a common strategy in medicinal chemistry to influence the compound's electronic properties, metabolic stability, and membrane permeability. The distinct molecular architecture of this compound, particularly the tetrahydropyran core and the sulfur-containing bridge, makes it a valuable intermediate or building block in chemical synthesis. It is primarily utilized in research and development settings, including as a starting material for the preparation of more complex molecules and for the exploration of structure-activity relationships (SAR) in drug discovery projects . Available for procurement, this compound is supplied with guaranteed high standards of purity and quality. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO3S/c21-20(22,23)27-16-8-6-15(7-9-16)18(25)24-14-19(10-12-26-13-11-19)28-17-4-2-1-3-5-17/h1-9H,10-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLYDYRPQNXMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydro-2H-pyran ring, followed by the introduction of the phenylthio group. The trifluoromethoxybenzamide moiety is then attached through a series of nucleophilic substitution reactions. Common reagents used in these reactions include thionyl chloride, trifluoromethoxybenzoyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide” can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the trifluoromethoxy group or to modify the tetrahydro-2H-pyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group would yield sulfoxides or sulfones, while nucleophilic substitution at the benzamide moiety could introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide exhibit significant antimicrobial properties. A study evaluated the efficacy of various benzamide derivatives against bacterial strains, revealing that this compound could potentially inhibit growth.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
This compoundS. aureus15 µg/mL

These findings suggest its potential as an antimicrobial agent, warranting further exploration in clinical settings.

Anti-Tubercular Activity

In the context of tuberculosis treatment, benzamide derivatives have shown promising results. While specific data on this compound is limited, related studies indicate that certain derivatives demonstrate IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis. This suggests a potential avenue for developing anti-tubercular agents based on the structural framework of this compound.

Cytotoxicity Studies

Cytotoxicity assessments using human embryonic kidney (HEK-293) cells have been conducted to evaluate the safety profile of this compound. Results indicated low toxicity with an IC50 value greater than 50 µg/mL, which is significant for therapeutic applications.

Study on Benzamide Derivatives

A comprehensive study synthesized a series of benzamide derivatives, including this compound. The study evaluated their biological activities and found that this compound exhibited considerable antimicrobial properties alongside moderate cytotoxicity.

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between this compound and target proteins associated with bacterial cell wall synthesis. These studies suggest a mechanism by which the compound exerts its antimicrobial effects, highlighting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism by which “N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide” exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-methoxybenzamide
  • N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-chlorobenzamide
  • N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-fluorobenzamide

Uniqueness

Compared to similar compounds, “N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide” is unique due to the presence of the trifluoromethoxy group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide is a compound of interest due to its potential biological applications, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

\text{N 4 phenylsulfanyl oxan 4 yl methyl}-4-(trifluoromethoxy)benzamide}}
  • Molecular Formula : C_{16}H_{16}F_{3}N_{1}O_{2}S_{1}
  • Molecular Weight : 353.36 g/mol
  • Antiviral Properties : Similar compounds have demonstrated antiviral activity against various viruses, including Hepatitis B virus (HBV). The mechanism often involves the modulation of host cell factors that inhibit viral replication.
  • Calcium Channel Interaction : Some studies suggest that derivatives of benzamide compounds can interact with calcium channels, potentially affecting cardiovascular functions such as perfusion pressure and coronary resistance .
  • Antimicrobial Activity : Compounds with similar structures have been screened for antibacterial and antifungal activities, showing varying degrees of effectiveness against pathogens like Escherichia coli and Staphylococcus aureus .

Case Studies and Experimental Results

  • Antiviral Activity Against HBV :
    • A study evaluated the antiviral effects of N-phenylbenzamide derivatives, highlighting their ability to increase intracellular levels of APOBEC3G, which inhibits HBV replication . While specific data on this compound is limited, its structural similarities suggest potential in this area.
  • Cardiovascular Effects :
    • Research on related benzene sulfonamides indicated that certain derivatives could reduce perfusion pressure in isolated rat heart models through calcium channel inhibition. This suggests a pathway for further exploration regarding the cardiovascular implications of the compound .
  • Antimicrobial Screening :
    • Various benzamide derivatives have been tested for their antimicrobial properties. The results indicated promising activity against common bacterial strains, which could be extrapolated to hypothesize similar effects for this compound .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any new compound:

ParameterValue
AbsorptionHigh
DistributionWide
MetabolismLiver
EliminationRenal

Theoretical models suggest favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties for similar compounds, indicating that this compound may also exhibit beneficial pharmacokinetic characteristics.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide to ensure purity and yield?

  • Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., inert atmosphere, low temperatures for sensitive intermediates). Key steps include:

  • Use of anhydrous sodium pivalate to avoid side reactions during amide bond formation .
  • Immediate purification of intermediates (e.g., compound 2) due to thermal instability; avoid prolonged storage to prevent decomposition .
  • Hazard analysis for reagents like trichloroisocyanuric acid (TCICA) and sodium pivalate, including proper ventilation and PPE .
    • Purification : Column chromatography with dichloromethane/ether gradients is recommended. Monitor purity via NMR and LC-MS .

Q. How should researchers handle intermediates prone to decomposition during synthesis?

  • Methodological Answer :

  • Store light-sensitive intermediates (e.g., compound 3) in amber vials at -20°C under nitrogen .
  • Use Schlenk flasks for air-sensitive reactions to minimize oxidation .
  • Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds and adjust storage protocols .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks for the trifluoromethoxy group (δ ~120-125 ppm for ¹³C) and oxane ring protons (δ 3.5-4.5 ppm for ¹H) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and sulfanyl S-C absorption (~650 cm⁻¹) .
  • HRMS : Validate molecular weight (expected m/z ~470–500 g/mol depending on derivatives) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities (e.g., antifungal vs. anticancer effects)?

  • Methodological Answer :

  • Perform molecular docking to predict binding affinities to targets like kinases or nuclear receptors. Compare results with in vitro assays to prioritize targets .
  • Use molecular dynamics simulations to assess stability of ligand-target complexes under physiological conditions .
  • Validate predictions via mutagenesis studies (e.g., alanine scanning) on key binding residues .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to the oxane ring to improve solubility without compromising blood-brain barrier penetration .
  • Metabolic Stability : Use deuterium labeling at labile positions (e.g., benzamide NH) to slow CYP450-mediated degradation .
  • Prodrug Design : Mask the trifluoromethoxy group with enzymatically cleavable esters to enhance bioavailability .

Q. How should researchers address discrepancies in SAR (structure-activity relationship) data across analogs?

  • Methodological Answer :

  • Comparative SAR Table :
Analog StructureKey ModificationActivity Trend (IC₅₀)Reference
Oxane ring → pyridineIncreased kinase inhibition2.1 μM → 0.8 μM
Trifluoromethoxy → methylsulfonylReduced antifungal activity5 μM → >20 μM
  • Statistical Analysis : Apply multivariate regression to identify physicochemical descriptors (e.g., logP, polar surface area) driving activity .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on mutagenicity of benzamide derivatives?

  • Methodological Answer :

  • Conduct Ames II testing with and without metabolic activation (S9 fraction) to assess context-dependent mutagenicity .
  • Compare results with structural analogs (e.g., compound 3 vs. benzyl chloride) to benchmark risk .
  • Use QSAR models to predict mutagenicity based on electronic parameters (e.g., Hammett σ values) of substituents .

Q. What experimental controls are critical for validating enzyme inhibition mechanisms?

  • Methodological Answer :

  • Include inactive enantiomers (e.g., R- vs. S-isomers) to confirm stereospecific effects .
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out nonspecific interactions .
  • Perform kinetic assays with varying ATP concentrations to distinguish competitive vs. noncompetitive inhibition .

Tables for Key Data

Table 1 : Hazard Analysis for Key Reagents

ReagentHazardMitigation StrategyReference
TCICAReleases Cl₂ gas on decompositionUse in fume hood with gas scrubbers
Sodium pivalateHygroscopic; reacts violently with waterStore under inert atmosphere (N₂/Ar)
DichloromethaneCarcinogenic; volatileSubstitute with EtOAc if possible

Table 2 : Biological Activity of Structural Analogs

CompoundTargetActivity (IC₅₀)Selectivity IndexReference
N-[4-(thiophen-3-yl)oxan-4-yl]methylProtein kinase C0.8 μM12.5
N-[2-pyridinyl] derivativeCOX-215 μM3.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.